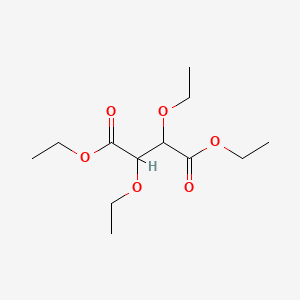

Diethyl 2,3-diethoxysuccinate

説明

Diethyl 2,3-diethoxysuccinate is a succinic acid derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 2 and 3 positions and two ethyl ester (-COOCH₂CH₃) groups. Succinate derivatives are widely utilized as intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to their versatile reactivity and functional group diversity .

特性

CAS番号 |

7153-16-4 |

|---|---|

分子式 |

C12H22O6 |

分子量 |

262.30 g/mol |

IUPAC名 |

diethyl 2,3-diethoxybutanedioate |

InChI |

InChI=1S/C12H22O6/c1-5-15-9(11(13)17-7-3)10(16-6-2)12(14)18-8-4/h9-10H,5-8H2,1-4H3 |

InChIキー |

KWALRSPAGVOALG-UHFFFAOYSA-N |

正規SMILES |

CCOC(C(C(=O)OCC)OCC)C(=O)OCC |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

2,3-ジエトキシコハク酸ジエチルは、酸触媒の存在下、コハク酸とエタノールをエステル化することで合成できます。この反応は通常、反応物を還流条件下で加熱することで、エステル化を完了させるために使用されます。 生成物はその後、蒸留または再結晶によって精製されます .

工業生産方法

工業的な設定では、2,3-ジエトキシコハク酸ジエチルの製造には、コハク酸とエタノールを酸触媒と共に反応器に供給する連続エステル化プロセスが用いられる場合があります。 反応混合物は連続的に蒸留され、エステル生成物を反応副生成物および未反応の出発物質から分離します .

化学反応の分析

科学研究における用途

2,3-ジエトキシコハク酸ジエチルは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、酵素触媒反応や代謝経路に関する研究で使用できます。

医学: 医薬品合成の前駆体として役立ちます。

科学的研究の応用

Diethyl 2,3-diethoxysuccinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: Diethyl 2,3-diethoxysuccinate is used in the production of polymers and as a plasticizer.

作用機序

類似の化合物との比較

類似の化合物

コハク酸ジエチル: エトキシ基を含まないコハク酸の単純なエステル。

2,3-ジイソプロピルコハク酸ジエチル: エトキシ基の代わりにイソプロピル基を持つ類似の化合物。

2,3-ジメトキシコハク酸ジエチル: エトキシ基の代わりにメトキシ基を持つ化合物.

ユニークさ

2,3-ジエトキシコハク酸ジエチルは、エトキシ基の存在によりユニークであり、他のコハク酸誘導体と比較して、独特の化学的性質と反応性を示します。 このユニークさは、特定の合成用途や研究の文脈において、この化合物を貴重な存在にしています.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Diethyl 2,3-diethoxysuccinate with structurally related succinate esters, focusing on functional groups, physical properties, synthesis, and applications.

Diethyl 2,3-Dihydroxysuccinate

- Structure : Contains hydroxyl (-OH) groups at positions 2 and 3 instead of ethoxy groups.

- Synthesis : Synthesized from (2R,3R)-diethyl 2,3-dihydroxysuccinate via GPII reactions with silver(I) oxide, yielding derivatives like (2R,3R)-Diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate (18% yield) .

- Properties : Higher polarity due to hydroxyl groups, leading to distinct solubility in polar solvents. IR spectra show characteristic -OH stretches (~3400 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

- Applications : Used as chiral building blocks in asymmetric synthesis .

Diethyl 2,3-Dioxobutanedioate

- Structure : Features ketone (-C=O) groups at positions 2 and 3.

- Properties :

- Reactivity : The electron-withdrawing dioxo groups enhance electrophilicity, making it reactive toward nucleophiles.

- Applications : Intermediate in ketone-based condensations and heterocycle synthesis .

Diethyl Acetylsuccinate

- Structure : Contains an acetyl (-COCH₃) substituent on the succinate backbone.

- Synthesis : Prepared via acetylation of succinic acid derivatives.

- Properties : The acetyl group increases steric bulk and alters solubility compared to ethoxy analogs.

- Applications : Used in pharmaceutical intermediates and agrochemicals .

Dimethyl 2-Oxosuccinate

- Structure : Methyl ester groups with a ketone at position 2.

- Applications : Precursor for biodegradable polymers and chelating agents .

Table 1: Comparative Analysis of Succinate Derivatives

Q & A

Basic: What are the key synthetic routes for Diethyl 2,3-diethoxysuccinate, and how do reaction conditions influence yield?

Diethyl 2,3-diethoxysuccinate is typically synthesized via esterification or transesterification of succinic acid derivatives. A common approach involves modifying hydroxyl groups in dihydroxysuccinate esters (e.g., diethyl tartrate) with ethoxy substituents. For example, describes a method using (2R,3R)-diethyl 2,3-dihydroxysuccinate as a precursor, reacting it with ethyl 2-(bromomethyl)acrylate in the presence of CuCl₂ and K₂CO₃ in DMF to introduce functional groups . Key factors affecting yield include:

- Catalyst choice : Copper salts enhance reaction efficiency by stabilizing intermediates.

- Solvent polarity : Polar aprotic solvents like DMF improve solubility of ionic intermediates.

- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers.

Purification via column chromatography (hexanes/EtOAc gradients) is critical to isolate high-purity products .

Basic: How does stereochemistry in starting materials impact the configuration of Diethyl 2,3-diethoxysuccinate?

The stereochemical integrity of precursors like diethyl tartrate (CAS 87-91-2) directly dictates the product’s configuration. and highlight that (2R,3R)-diethyl 2,3-dihydroxysuccinate retains its stereochemistry during ethoxylation, as seen in the synthesis of (2R,3R)-diethyl 2-((2-(ethoxycarbonyl)allyl)oxy)-3-hydroxysuccinate . Chiral HPLC or polarimetry should be used to verify enantiopurity post-synthesis. Racemization risks arise under acidic/basic conditions, necessitating pH-controlled environments.

Advanced: How can reaction conditions be optimized for multi-step syntheses of Diethyl 2,3-diethoxysuccinate derivatives?

Optimization requires balancing reactivity and selectivity:

- Stepwise functionalization : demonstrates sequential etherification and esterification using iPr₂NEt as a base to minimize side reactions during phosphonate coupling .

- Catalyst screening : Fac-Ir(ppy)₃ photocatalysts ( ) enable radical-based modifications under mild conditions, reducing decomposition .

- In-line monitoring : Techniques like FTIR or NMR tracking of intermediates (e.g., diethyl 2-oxo-2-arylethylphosphonates in ) help identify bottlenecks .

Statistical tools (e.g., DoE) can model variables like temperature, stoichiometry, and solvent ratios to maximize yield (>80%) .

Advanced: What analytical strategies resolve contradictions in spectroscopic data for Diethyl 2,3-diethoxysuccinate derivatives?

Discrepancies in NMR or MS data often arise from dynamic stereochemistry or impurity overlap. Effective strategies include:

- 2D NMR (COSY, HSQC) : Resolves signal overlap in crowded regions, as shown in for diethyl (2-(3,5-dimethoxyphenyl)-2-oxoethyl)phosphonate .

- High-resolution MS : Differentiates isotopic patterns (e.g., diethyl [2,3-¹³C₂]succinate in ) from contaminants .

- X-ray crystallography : Confirms absolute configuration for crystalline derivatives, such as epoxysuccinate analogs in .

Advanced: How do computational methods aid in designing novel Diethyl 2,3-diethoxysuccinate-based compounds?

- Retrosynthetic analysis : Prioritizes steps with high atom economy (e.g., one-pot reactions for diethyl 2-amino-4-(3-chlorophenyl)-5-oxo-1-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate ) .

- DFT calculations : Models transition states to predict regioselectivity in ethoxylation or phosphorylation .

These tools reduce trial-and-error, accelerating discovery of derivatives for drug delivery or polymer applications .

Advanced: What are the challenges in scaling up laboratory syntheses of Diethyl 2,3-diethoxysuccinate for industrial research?

Key challenges include:

- Purification scalability : Column chromatography () is impractical at large scales; alternatives like distillation or crystallization (e.g., diethyl L-malate in ) require solvent optimization .

- Catalyst recovery : Heterogeneous catalysts (e.g., immobilized Cu) improve recyclability vs. homogeneous systems .

- Thermal stability : Decomposition above 150°C () necessitates strict temperature control during reflux .

Methodological: How can researchers validate the stability of Diethyl 2,3-diethoxysuccinate under varying storage conditions?

Stability studies should assess:

- Hydrolytic degradation : Monitor ester bond cleavage via pH-dependent HPLC ( recommends neutral buffers) .

- Oxidative stability : Accelerated aging tests under O₂ or UV light (relevant for photolabile derivatives in ) .

- Moisture sensitivity : Karl Fischer titration quantifies water uptake in hygroscopic samples .

Methodological: What safety protocols are critical when handling Diethyl 2,3-diethoxysuccinate in laboratory settings?

While not classified as hazardous (), precautions include:

- Ventilation : Use fume hoods during synthesis to avoid inhalation (per ) .

- PPE : Nitrile gloves and goggles prevent skin/eye contact () .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as non-halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。